2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
This compound features a thiazolo[3,2-b][1,2,4]triazine core fused with a benzylidene moiety substituted with a hexyloxy group at the 2-position and a methyl group at the 6-position. The synthesis typically involves Knoevenagel condensation of 6-methyl-3-thioxo-1,2,4-triazin-5-one with 2-(hexyloxy)benzaldehyde in the presence of chloroacetic acid and acetic anhydride, followed by cyclization .
Properties
CAS No. |
617695-18-8 |
|---|---|
Molecular Formula |
C19H21N3O3S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(2E)-2-[(2-hexoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H21N3O3S/c1-3-4-5-8-11-25-15-10-7-6-9-14(15)12-16-18(24)22-19(26-16)20-17(23)13(2)21-22/h6-7,9-10,12H,3-5,8,11H2,1-2H3/b16-12+ |
InChI Key |
SPHFFAPEPLDHJH-FOWTUZBSSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method includes the condensation of 2-(hexyloxy)benzaldehyde with 6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s distinctiveness lies in its hexyloxy substituent. Key comparisons with similar derivatives include:
Key Observations :
- Hexyloxy vs. Methoxy : The hexyloxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to methoxy derivatives (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
- Aromatic vs. Aliphatic Substituents : Benzylidene derivatives (e.g., ) exhibit higher melting points (e.g., 243–246°C) due to rigid aromatic stacking, whereas the hexyloxy chain disrupts crystallinity, likely lowering the target compound’s MP .
Biological Activity
2-(2-(Hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound notable for its unique structural features, including a thiazole and triazine framework. The molecular formula of this compound is C₁₉H₂₁N₃O₃S. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The compound features:
- Hexyloxy Group : Enhances solubility and biological activity.
- Benzylidene Moiety : Contributes to its reactivity and interaction with biological targets.
- Methyl Group : Positioned at the 6-position of the thiazole ring, impacting its electronic properties.
Biological Activities
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Anticancer Properties : In vitro studies suggest potential cytotoxic effects against cancer cell lines, including breast cancer (MCF-7). The compound may induce apoptosis and inhibit cell proliferation through interaction with cellular signaling pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzymatic Interactions : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Binding : Interaction with receptors associated with cell signaling can modify cellular responses and enhance therapeutic efficacy.
Case Studies
Research highlights various studies focusing on the compound's efficacy:
-
Cytotoxicity in Cancer Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
- Findings :
- Apoptosis rate increased significantly compared to control.
- Cell cycle analysis showed G0/G1 phase arrest.
Treatment Condition Viability (%) Apoptosis Rate (%) Control 100 5 Compound Treatment 45 30 - Findings :
-
Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- Results :
- MIC for S. aureus: 32 µg/mL
- MIC for E. coli: 64 µg/mL
- Results :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
